molecular formula C22H21BrClN5O2 B15179114 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride CAS No. 1441001-34-8

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride

Cat. No.: B15179114
CAS No.: 1441001-34-8
M. Wt: 502.8 g/mol
InChI Key: WWUKDILHPZKGIL-UHFFFAOYSA-N
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Description

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride is a compound with significant potential in various scientific fields. It is known for its complex structure, which includes an indole nucleus, a pyridine ring, and a urea linkage. This compound is often studied for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride typically involves multiple steps. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a urea linkage. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein tyrosine kinases. It binds to these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-chloro-2-methoxyphenyl)urea
  • 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-fluoro-2-methoxyphenyl)urea

Uniqueness

The uniqueness of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

1441001-34-8

Molecular Formula

C22H21BrClN5O2

Molecular Weight

502.8 g/mol

IUPAC Name

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride

InChI

InChI=1S/C22H20BrN5O2.ClH/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14;/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29);1H

InChI Key

WWUKDILHPZKGIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N.Cl

Origin of Product

United States

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